Acid Red 195
Description
Contextualization of Reactive Azo Dyes in Industrial Processes
Reactive azo dyes represent a significant class of synthetic colorants widely used across various industries, including textiles, leather, paper, and plastics. deswater.commst.dk Their popularity stems from their ability to form strong, covalent bonds with the fibers of the material they are coloring, such as cotton, silk, wool, and nylon. mst.dk This chemical reaction results in excellent wash fastness and vibrant colors. mst.dk Azo dyes, in general, are the largest and most versatile class of synthetic dyes used in industrial applications. nih.gov They are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color. researchgate.net The manufacturing and application of these dyes, however, often lead to the discharge of colored effluents into wastewater streams, as a significant percentage of the dye does not fix to the fibers during the dyeing process. mdpi.comresearchgate.net
Academic Significance of Acid Red 195 Research in Environmental and Chemical Engineering
The presence of this compound and other reactive azo dyes in industrial wastewater has spurred considerable research in environmental and chemical engineering. The primary focus of this research is the development of effective and sustainable methods for the removal and degradation of these dyes from aqueous solutions. deswater.comacademicjournals.org The complex and stable aromatic structure of dyes like this compound makes them resistant to conventional biological treatment methods. cdnsciencepub.comorientjchem.org This recalcitrance has led to investigations into various advanced oxidation processes (AOPs), adsorption techniques, and biological treatments. cdnsciencepub.comorientjchem.orgunpas.ac.id
Researchers are exploring the use of low-cost adsorbents, such as agricultural waste products and calcined marble powder, to remove this compound from water. deswater.com Studies have also focused on photocatalytic degradation, electrochemical oxidation, and the use of microbial consortia to break down the dye molecule into less harmful or non-toxic compounds. biosynth.comfrontiersin.orgajbls.com The kinetics, isotherms, and thermodynamics of these removal processes are extensively studied to optimize conditions for maximum efficiency. deswater.com This body of research is crucial for developing environmentally friendly and economically viable solutions for treating textile and other industrial effluents. cdnsciencepub.com
Challenges Associated with this compound in Aqueous Systems
The primary challenge associated with this compound in aqueous systems is its persistence and potential environmental impact. deswater.commdpi.com The discharge of effluents containing this dye can cause significant water pollution. orientjchem.orgvscht.cz The color of the dye reduces light penetration in aquatic environments, which can inhibit the photosynthetic activity of aquatic plants and organisms. deswater.comfrontiersin.org
Furthermore, the complex aromatic structure of this compound makes it difficult to biodegrade. orientjchem.orgmdpi.com Conventional wastewater treatment plants are often ineffective at completely removing these dyes, leading to their accumulation in the environment. cdnsciencepub.comunpas.ac.id The breakdown of azo dyes can sometimes result in the formation of aromatic amines, which are potentially carcinogenic. cdnsciencepub.commdpi.com Consequently, there is a significant need for robust and efficient treatment technologies to address the challenges posed by this compound and other reactive azo dyes in wastewater. cdnsciencepub.comnih.gov Research efforts are directed at overcoming the limitations of current treatment methods, such as the high cost and potential for secondary pollution associated with some chemical and physical processes. academicjournals.orgcdnsciencepub.com
Interactive Data Tables
Chemical Properties of this compound Variants
| Property | Value (Variant 1) | Value (Variant 2) | Source |
| CAS Number | 93050-79-4 | 12220-24-5 | worlddyevariety.combiosynth.comnih.gov |
| Molecular Formula | C31H19ClN7Na5O19S6 | C20H15N4NaO5S | worlddyevariety.combiosynth.comnih.gov |
| Molecular Weight | 1136.32 g/mol | 446.4 g/mol | worlddyevariety.combiosynth.comnih.gov |
| Appearance | Brown powder | Red powder | worlddyevariety.comtiiips.com |
| Solubility in Water | Soluble | Soluble | worlddyevariety.comtiiips.com |
| Maximum Absorbance (λmax) | 540 nm / 542 nm | 517 nm | deswater.comajbls.com |
Adsorption Studies for this compound Removal
| Adsorbent | Optimum pH | Adsorption Capacity | Kinetic Model | Isotherm Model | Source |
| Acetic acid-modified soybean leaves | 1 | ~12 mg/g at 50°C | Pseudo-second-order | Langmuir | deswater.com |
| Calcined marble powder | Not specified | 103.092 mg/g | Pseudo-second-order | Langmuir | |
| Chitosan (B1678972) coacervated particles | 4 | 82.1 mg/g at 45°C | Not specified | Redlich-Peterson | researchgate.net |
Degradation Studies of this compound
| Method | Conditions | Removal Efficiency | Key Findings | Source |
| Electrochemical Oxidation | Graphite (B72142) electrodes, NaCl electrolyte | 93.85% | Degradation and mineralization are almost completely achieved. | ajbls.com |
| Photochemical (UV/H2O2) | Low-pressure mercury lamp, H2O2 | ~94% in 30 mins | Effective for decolorization but lower COD removal. | unpas.ac.id |
| Biodegradation (Rhodopseudomonas palustris 51ATA) | Anaerobic, light | Not specified | Bacterium can decolorize, degrade, and mineralize the dye. | academicjournals.org |
| Biodegradation (Enterococcus faecalis strain YZ66) | Static anoxic, pH 5.0, 40°C | 99.5% in 1.5 hours | Effective for decolorization. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1007172-44-2 |
|---|---|
Molecular Formula |
C20H15N4NaO5S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,23,25H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
AMXFSZXJWPBXSC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering of Acid Red 195
Conventional Batch Synthesis Approaches and Associated Process Limitations
The conventional synthesis of azo dyes like Acid Red 195 is a two-stage process involving diazotization followed by a coupling reaction. chemistrystudent.comtandfonline.com In the typical batch production of C.I. Reactive Red 195, this process is carried out in large reactors, often with capacities of several tens of cubic meters. acs.org This large-scale batch operation presents several inherent limitations.
A primary challenge is the inefficiency in mass and heat transfer within the large reaction vessel. acs.org The diazotization reaction, where an aromatic amine is converted to a diazonium salt, is highly exothermic and the resulting diazonium salts are often unstable at elevated temperatures. chemistrystudent.comresearchgate.net Inadequate temperature control in large batch reactors can lead to the decomposition of the diazonium salt, reducing the final product yield and purity. chemistrystudent.com To mitigate this, these reactions are typically conducted at low temperatures, often between 0°C and 5°C. tandfonline.com
Furthermore, the production of C.I. Reactive Red 195 is complicated by the significant precipitation of the diazonium salt during the diazotization step. acs.org This solid formation in a large batch reactor can lead to mixing issues and further hinder efficient heat transfer, posing potential safety hazards due to the accumulation of unstable diazonium salts. acs.orgacs.org The quality of the final product can also be inconsistent between batches due to these control difficulties. google.com The conventional process is also associated with the generation of substantial wastewater and high energy consumption. google.com
Continuous Flow Synthesis Innovations
To overcome the limitations of batch processing, continuous flow synthesis has emerged as a safer, more efficient, and sustainable alternative for the production of azo dyes, including this compound. acs.orgbeilstein-journals.org Continuous flow systems offer superior mass and heat transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates more safely due to the small reaction volumes. acs.orgmdpi.com
Microchannel Reactor Systems for Enhanced Production Efficiency
Microchannel reactors, with their characteristic dimensions typically in the range of 500 to 1500 μm, provide an exceptionally high surface-area-to-volume ratio. google.com This feature facilitates rapid mixing (often achieving complete radial mixing in milliseconds) and highly efficient heat exchange, which is critical for controlling the exothermic diazotization reaction. google.commdpi.com The use of microreactors allows for reactions to be conducted at higher temperatures without significant decomposition of intermediates, which can dramatically reduce reaction times. beilstein-journals.org
A study on the continuous preparation of C.I. Reactive Red 195 in a microchannel reactor demonstrated a significant increase in yield to 91.4% at room temperature, compared to the 80.4% yield obtained in a conventional batch reaction that required cooling to 0-5°C and a reaction time of about 3 hours. google.com The residence time in the microchannel reactor was significantly shorter, ranging from 1 to 4 minutes. google.com This rapid synthesis not only boosts productivity but also simplifies the production process and reduces energy consumption. google.com Furthermore, the precise control offered by microreactors leads to improved product quality and consistency between batches. google.com
| Parameter | Conventional Batch Synthesis | Microchannel Continuous Synthesis |
| Yield | 80.4% google.com | 91.4% google.com |
| Reaction Temperature | 0-5°C google.com | Room Temperature (20°C) google.com |
| Reaction Time | ~3 hours google.com | 1-4 minutes google.com |
Process Optimization for Diazotization and Coupling Reactions
The transition from batch to continuous flow for the synthesis of C.I. Reactive Red 195 necessitates the optimization of key reaction parameters, including molar ratios of reactants, temperature, pH, and flow rates. acs.org For the diazotization of 2-naphthylamine-1,5-disulfonic acid (NADA), a key intermediate for this compound, studies have shown that the inherent acidity of NADA is sufficient for the reaction, making the addition of further acid unnecessary. acs.org
In a continuous dynamic tubular reaction system, the optimal conditions for the diazotization and coupling reactions were determined, achieving a high throughput of 120 L/h and a daily yield of up to 736 kg. acs.orgacs.org This optimized continuous process resulted in a 20% increase in the purity of the synthesized C.I. Reactive Red 195 compared to the commercial product. acs.orgacs.org
Mechanistic Insights into Diazonium Salt Formation and Aggregation Phenomena
The formation of azo dyes begins with the diazotization of a primary aromatic amine. chemistrystudent.com This reaction is typically carried out by treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. chemistrystudent.com The resulting diazonium salt is a highly reactive intermediate. chemistrystudent.comgoogle.com
A significant phenomenon observed during the synthesis of C.I. Reactive Red 195 is the precipitation of the diazonium salt intermediate, 2-naphthylamine-1,5-disulfonic acid diazonium salt (NADA-DS). acs.orgacs.org Computational studies using Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) have provided insights into this behavior. acs.orgacs.org These studies revealed that NADA-DS molecules spontaneously aggregate into stable clusters driven by dispersion forces, leading to their precipitation from the reaction mixture. acs.orgacs.org The aggregation of zwitterionic diazonium salts can also be intentionally induced by the addition of cationic surfactants to facilitate their separation from the liquid phase. google.com
Performance Evaluation of Synthesized this compound in Material Applications
The performance of synthesized this compound is primarily evaluated by its dyeing properties on substrates like cotton fibers. A key metric for assessing dyeing performance is the color strength, often quantified by the K/S value, which measures the color depth on the dyed textile surface. acs.org
In a comparative study, C.I. Reactive Red 195 synthesized via a continuous flow process demonstrated superior dyeing performance compared to the commercially available dye produced by conventional batch methods. acs.org The continuously produced dye exhibited a K/S value of 22.16, which was significantly higher than the 19.07 value of the commercial dye, indicating a deeper and more intense coloration on cotton fabrics. acs.org
The application of this compound is not limited to dyeing. It is also used as a model dye in studies evaluating the efficacy of various materials for dye removal from wastewater. For instance, activated charcoal has been shown to effectively adsorb Reactive Red 195, with an optimal removal of approximately 96% under specific conditions. interesjournals.org Other research has explored the use of biomass-based adsorbents and cross-linked chitosan (B1678972) hydrogels for the removal of this dye from aqueous solutions. researchgate.netdntb.gov.ua
| Material | Application | Performance Metric | Result |
| Cotton Fabric | Dyeing | K/S Value | 22.16 (Continuous Synthesis) vs. 19.07 (Commercial Batch) acs.org |
| Activated Charcoal | Adsorption | Percentage Removal | ~96% interesjournals.org |
| Cross-linked Chitosan/Oxalic Acid Hydrogels | Adsorption | Maximum Adsorption Capacity (Qm) | 110.7 mg/g researchgate.net |
Advanced Remediation Strategies for Acid Red 195 in Aqueous Environments
Adsorption Technologies for Dye Removal
Adsorption is a surface phenomenon where molecules of a substance, the adsorbate (in this case, Acid Red 195), accumulate on the surface of a solid, the adsorbent. This technology is widely investigated for dye removal from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
Development and Characterization of Novel Adsorbent Materials
The quest for effective and economical adsorbents has led to the exploration of various materials, from commercially produced substances to agricultural and industrial wastes. The performance of these materials is intrinsically linked to their physical and chemical characteristics, such as surface area, porosity, and the presence of functional groups.
Activated Charcoal: A well-established adsorbent, activated charcoal, has demonstrated significant efficacy in removing this compound. Studies have shown that the percentage of dye removal is heavily influenced by operational parameters like agitation time, temperature, adsorbent dosage, and the initial dye concentration. interesjournals.orginteresjournals.org Optimal conditions for the removal of AR 195 using activated charcoal have been identified, achieving up to 96% removal. interesjournals.org The process is generally feasible and spontaneous, as indicated by thermodynamic studies. interesjournals.orginteresjournals.org
Reactive Graphene: Graphene-based adsorbents are gaining attention due to their exceptional properties. Reactive graphene (RG), synthesized through a green method, exhibits a high sorption capacity for this compound, reaching up to 262 mg/g. bohrium.com The high surface area (104.52 m²/g) and the meso-macroporous structure of RG facilitate the interaction between the dye molecules and the graphene surface. bohrium.com Magnetic graphene oxide (MGO) nanocomposites have also been developed, offering the advantage of easy separation from the treated water using a magnetic field. ijnnonline.netijnnonline.net These MGO nanosorbents have shown a maximum adsorption capacity of around 80 mg/g for AR 195. ijnnonline.net
Table 1: Performance of Carbonaceous Adsorbents for this compound Removal
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
|---|---|---|---|
| Activated Charcoal | Not explicitly stated, but ~96% removal achieved | 1.25 g dosage, 30°C, 75 min agitation, 200 mg/L initial concentration | interesjournals.org |
| Reactive Graphene (RG) | 262 | Equilibrium at 70 min, initial concentration 100 mg/L | bohrium.com |
| Magnetic Graphene Oxide (MGO) | 80 | pH 3, 65 min contact time, 89.4 mg adsorbent amount, 325 mg/L initial concentration | ijnnonline.net |
Calcined Marble Powder: Marble powder, an industrial waste, can be transformed into an effective adsorbent for anionic dyes like this compound through calcination. This process significantly enhances the adsorption capacity by reducing the negative surface charges. Calcined marble powder (CMP) has demonstrated a remarkable maximum adsorption capacity of 103.092 mg/g, a substantial improvement over raw marble powder (1.218 mg/g).
Geopolymer Cement: Geopolymer cement, an environmentally friendly alternative to traditional Portland cement, has been successfully used to remove this compound from wastewater. researchgate.netekb.egekb.eg These materials, often based on metakaolin, slag, or fly ash, can achieve high removal efficiencies, with some studies reporting up to 97.2%. ekb.eg The adsorption process is influenced by factors such as pH, dye concentration, and adsorbent dose. ekb.egekb.eg Geopolymers also offer the potential for immobilization of the dye within their matrix, providing a stable disposal method. mdpi.com
Table 2: Performance of Inorganic and Mineral-Based Adsorbents for this compound Removal
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Calcined Marble Powder (CMP) | 103.092 | Not explicitly stated | pH 6, 20°C, 20 min contact time | icm.edu.pl |
| Geopolymer Cement (Bentonite/Fly Ash) | Not explicitly stated | 97.2 | pH 4, 60 min, 113 mg/L initial concentration, 0.3 g/30 ml dose | ekb.eg |
| Geopolymer Cement (Slag/Fly Ash) | Not explicitly stated | 91.3 | pH 3, 120 min, 5 ppm initial concentration | ekb.eg |
The utilization of agricultural byproducts as adsorbents presents a cost-effective and sustainable approach to wastewater treatment.
Modified Rice Husk: Rice husk, a readily available agricultural waste, has been investigated for its potential to adsorb this compound. researchgate.netsci-int.com Modification of rice husk can enhance its adsorption capabilities. researchgate.net Studies have reported a maximum adsorption capacity of 12.22 mg/g for modified rice husk. researchgate.net The removal efficiency is influenced by parameters such as temperature, contact time, and initial dye concentration. researchgate.netsci-int.com
Dried Soybean Leaves: Dried soybean leaves, another agricultural waste, have been successfully used as a low-cost adsorbent for AR 195. deswater.comresearchgate.net Chemical modification with acetic acid can improve its adsorption capacity. deswater.comresearchgate.net The highest removal efficiency of 97.8% was achieved at a pH of 1 and a temperature of 50°C. deswater.com The maximum adsorption capacity was found to be approximately 12 mg/g. deswater.com
Acidified Groundnut Cake: Groundnut oil cake (GNOC), an agro-industrial waste, shows enhanced adsorption efficiency for this compound after acidification. researcher.lifenih.govtandfonline.com Treatment with sulfuric acid increases the dye removal efficiency from 55% to 94%. nih.govtandfonline.com This treatment alters the surface functional groups and increases the porosity of the adsorbent. nih.gov The maximum adsorption capacity of acidified GNOC was determined to be 12.65 mg/g. nih.gov
Turkish Coffee Waste: Untreated Turkish coffee waste has been identified as an effective biosorbent for the removal of this compound. dergipark.org.trdergipark.org.tr It achieved a removal efficiency of 89% under optimal conditions. dergipark.org.tr The maximum adsorption capacity was found to be 63.5 mg/g. dergipark.org.tr
Table 3: Performance of Agricultural Waste-Derived Biosorbents for this compound Removal
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Modified Rice Husk | 12.22 | 35-45 | 40°C, 120 min, 6g dosage | researchgate.netsci-int.com |
| Dried Soybean Leaves (Acid Modified) | ~12 | 97.8 | pH 1, 50°C | deswater.comdeswater.com |
| Acidified Groundnut Cake | 12.65 | 94 | Not explicitly stated | nih.gov |
| Turkish Coffee Waste | 63.5 | 89 | Not explicitly stated | dergipark.org.trdergipark.org.tr |
Cross-linked Chitosan (B1678972) Hydrogels: Chitosan, a biopolymer, can be modified to create effective adsorbents. Cross-linked chitosan hydrogels, synthesized using agents like oxalic acid, have shown high efficiency in removing this compound. bohrium.comresearchgate.net These hydrogels can achieve a removal percentage of 90.6% and exhibit a maximum adsorption capacity of 110.7 mg/g. bohrium.comresearchgate.net The cross-linking improves the chemical stability of the chitosan, particularly at low pH. bohrium.com The primary mechanism of adsorption is through electrostatic interactions between the dye molecules and the protonated amine groups of the chitosan. bohrium.com
Table 4: Performance of Polymeric Adsorbents for this compound Removal
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Cross-linked Chitosan Hydrogel | 110.7 | 90.6 | pH 4, initial dye concentration 300 mg/L | bohrium.comresearchgate.net |
Agricultural Waste-Derived Biosorbents (e.g., Modified Rice Husk, Dried Soybean Leaves, Acidified Groundnut Cake, Turkish Coffee Waste)
Adsorption Kinetics and Equilibrium Modeling
Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient treatment systems.
Adsorption Kinetics: Kinetic models are used to describe the rate of dye uptake by the adsorbent. The pseudo-second-order model is frequently found to best describe the adsorption of this compound onto various materials, including reactive graphene, acidified groundnut cake, dried soybean leaves, calcined marble powder, and magnetic graphene oxide. bohrium.comijnnonline.netdeswater.comnih.gov This suggests that chemisorption, involving valence forces through the sharing or exchange of electrons, is often the rate-limiting step. bohrium.com In some cases, like with activated charcoal, the Lagergren first-order model has also been applied. interesjournals.org
Equilibrium Modeling: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It has been found to fit the equilibrium data well for the adsorption of AR 195 on acidified groundnut cake, dried soybean leaves, calcined marble powder, and magnetic graphene oxide. ijnnonline.netdeswater.comnih.gov
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. This model provided a good fit for the adsorption of AR 195 on modified rice husk and Turkish coffee waste. researchgate.netdergipark.org.tr
The Redlich-Peterson model , a hybrid of the Langmuir and Freundlich models, has been shown to provide the best fit for adsorption onto reactive graphene and cross-linked chitosan hydrogels. bohrium.combohrium.com
The selection of the most appropriate model depends on the specific adsorbent-adsorbate system and the experimental conditions.
Table 5: Kinetic and Equilibrium Models for this compound Adsorption
| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
|---|---|---|---|
| Reactive Graphene | Pseudo-second-order | Redlich-Peterson | bohrium.com |
| Calcined Marble Powder | Pseudo-second-order | Langmuir | |
| Acidified Groundnut Cake | Pseudo-second-order | Langmuir | nih.gov |
| Dried Soybean Leaves (Acid Modified) | Pseudo-second-order | Langmuir | deswater.com |
| Modified Rice Husk | Not explicitly stated | Freundlich | researchgate.net |
| Turkish Coffee Waste | Pseudo-second-order | Freundlich | dergipark.org.trdergipark.org.tr |
| Cross-linked Chitosan Hydrogel | Mixed surface reaction and diffusion-controlled | Redlich-Peterson | bohrium.com |
| Magnetic Graphene Oxide | Pseudo-second-order | Langmuir | ijnnonline.net |
| Activated Charcoal | Lagergren first-order | Langmuir, Freundlich | interesjournals.org |
Pseudo-First and Pseudo-Second Order Kinetic Analysis
The study of adsorption kinetics is crucial for understanding the rate at which a pollutant is removed from a solution. Two of the most frequently used models to analyze the adsorption of this compound (RR 195) are the pseudo-first-order and pseudo-second-order kinetic models.
The pseudo-first-order model , often associated with physisorption, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. dergipark.org.tr The linear form of the Lagergren first-order rate equation is often employed for this analysis. interesjournals.orginteresjournals.org However, studies on RR 195 adsorption onto various materials, including non-aqueous systems, have shown that the pseudo-first-order model often provides a poor correlation with the experimental data, indicating it is not the best-fitting model for the process. nih.govproquest.com
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. This model is frequently found to be more suitable for describing the adsorption kinetics of this compound onto a wide range of adsorbents. Numerous studies have demonstrated high correlation coefficients (R² > 0.99) when applying this model, suggesting that the adsorption process is predominantly controlled by chemisorption. deswater.combohrium.comdntb.gov.uanih.gov The adsorption rate constant (k₂) and the calculated equilibrium adsorption capacity (qₑ) are key parameters derived from this model. nih.gov For instance, the adsorption of RR 195 onto acid-treated groundnut oil cake and lotus (B1177795) leaf powder modified with dimethylamine (B145610) were both well-represented by the pseudo-second-order model. bohrium.comnih.gov Similarly, research on calcined marble powder and modified rice husk also confirmed the applicability of this model. sci-int.com
| Adsorbent | Best Fit Model | Rate Constant | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Acetic Acid-Modified Soybean Leaves | Pseudo-Second-Order | Not Specified | 0.991 | deswater.com |
| Dimethylamine-Modified Lotus Leaf Powder | Pseudo-Second-Order | Not Specified | >0.9916 | bohrium.com |
| Activated Charcoal | Lagergren First-Order | k_ad = 0.04928 min⁻¹ | Not Specified | interesjournals.orginteresjournals.org |
| Calcined Marble Powder (CMP) | Pseudo-Second-Order | Not Specified | Not Specified | |
| Acid-treated Groundnut Oil Cake (AGNOC) | Pseudo-Second-Order | Not Specified | Not Specified | nih.gov |
| Cross-linked Oxalic Acid/Chitosan Hydrogels (ChOxb) | Mixed Surface Reaction and Diffusion-Controlled Kinetic Model | Not Specified | Not Specified | bohrium.com |
Langmuir, Freundlich, Temkin, Dubinin-Radushkevich, and Redlich-Peterson Isotherm Analysis
Adsorption isotherms are fundamental to describing how an adsorbate interacts with an adsorbent material at equilibrium. They provide insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity.
Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. deswater.comsci-int.com It is one of the most common models applied to RR 195 adsorption. Studies using adsorbents like dimethylamine-modified lotus leaf powder, activated charcoal, and calcined marble powder have shown that the Langmuir model provides the best fit for the experimental data, indicating a homogeneous, monolayer adsorption process. interesjournals.orgbohrium.com The model yields a theoretical maximum adsorption capacity (Qₘ). deswater.com For example, the maximum adsorption capacity for RR 195 on dimethylamine-modified lotus leaf powder was found to be 131.5 mg/g. bohrium.com
Freundlich Isotherm : This empirical model is applied to adsorption on heterogeneous surfaces with a non-uniform distribution of heat of adsorption. deswater.comsci-int.com While sometimes fitted, it is often found to be less representative than the Langmuir model for RR 195 adsorption. interesjournals.orgsci-int.com However, in the case of modified rice husk, the Freundlich isotherm suited the data well, with a high correlation coefficient of 0.992. sci-int.com
Temkin Isotherm : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. In a study using acid-treated Pithecellobium dulce seed pod powder, the Temkin isotherm was found to be validated by the experimental findings. researchgate.net
Dubinin-Radushkevich (D-R) Isotherm : This model is used to describe adsorption on both homogeneous and heterogeneous surfaces and can be used to determine the mean free energy of adsorption. The D-R model, along with the Langmuir model, was found to fit the adsorption of RR 195 onto acetic acid-modified soybean leaves well. deswater.com The mean free energy (E) calculated from this model can help distinguish between physical (E < 8 kJ/mol) and chemical (E > 8 kJ/mol) adsorption. For adsorption onto calcined marble powder, the energy was found to be 0.700 kJ/mol, suggesting a physical adsorption process.
Redlich-Peterson Isotherm : This three-parameter hybrid model incorporates features of both the Langmuir and Freundlich isotherms. dergipark.org.tr It is often used for heterogeneous systems. dergipark.org.tr For the adsorption of RR 195 onto chitosan coacervated particles and cross-linked chitosan/oxalic acid hydrogels, the Redlich-Peterson model provided the best fit to the experimental results. bohrium.comunlp.edu.ar This was also the case for adsorption onto activated carbon from coffee husks at higher temperatures (30 and 40 °C). hnue.edu.vn
| Adsorbent | Best Fit Isotherm | Key Parameters | Source |
|---|---|---|---|
| Acetic Acid-Modified Soybean Leaves | Langmuir (R²=0.998) | Qₘ = ~12 mg/g (at 50°C) | deswater.com |
| Chitosan Coacervated Particles | Redlich-Peterson | Qₘ = 82.1 mg/g (at 318 K) | unlp.edu.ar |
| Dimethylamine-Modified Lotus Leaf Powder | Langmuir (R²>0.9931) | qₘₐₓ = 131.5 mg/g | bohrium.com |
| Modified Rice Husk | Freundlich (R²=0.992) | Qₘ (from Langmuir) = 12.22 mg/g | sci-int.com |
| Calcined Marble Powder | Langmuir | Qₘ = 103.092 mg/g | |
| Cross-linked Chitosan/Oxalic Acid Hydrogels | Redlich-Peterson | Qₘ = 110.7 mg/g | bohrium.com |
| Coffee Husk Activated Carbon | Redlich-Peterson (at 30-40°C) | Not Specified | hnue.edu.vn |
Thermodynamic Parameters of Adsorption Processes
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are essential for determining the spontaneity, feasibility, and nature of the adsorption process.
Gibbs Free Energy (ΔG°) : A negative ΔG° value indicates that the adsorption process is spontaneous and thermodynamically feasible. unlp.edu.arscielo.br For the adsorption of RR 195, studies consistently report negative ΔG° values across various adsorbents like activated charcoal, chitosan particles, and calcined marble powder, confirming the spontaneous nature of the removal process. interesjournals.orginteresjournals.orgunlp.edu.arhnue.edu.vn
Enthalpy (ΔH°) : The sign of ΔH° reveals whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). For RR 195, both behaviors have been observed depending on the adsorbent. An endothermic process, where adsorption is favored by an increase in temperature, was reported for adsorbents such as modified soybean leaves, chitosan particles, and dimethylamine-modified lotus leaf powder. deswater.combohrium.comunlp.edu.artandfonline.com Conversely, an exothermic process, where adsorption is more favorable at lower temperatures, was observed with calcined marble powder and coconut mesocarp. scielo.brscielo.br The magnitude of ΔH° can also suggest the type of adsorption; values typically below 20-40 kJ/mol are associated with physical adsorption. deswater.com
Entropy (ΔS°) : A positive ΔS° value reflects an increase in the randomness at the solid-solution interface during adsorption. unlp.edu.arhnue.edu.vn This was observed in the adsorption of RR 195 onto chitosan particles and coffee husk activated carbon. unlp.edu.arhnue.edu.vn A negative ΔS° value indicates a decrease in randomness or a more ordered arrangement of molecules at the interface. scielo.br
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Source |
|---|---|---|---|---|---|
| Chitosan Coacervated Particles | Negative | Positive | Positive | Spontaneous, Endothermic | unlp.edu.ar |
| Dimethylamine-Modified Lotus Leaf Powder | Negative | Positive | Not Specified | Spontaneous, Endothermic | bohrium.com |
| Activated Charcoal | -3.051 (at 30°C) | Not Specified | Not Specified | Spontaneous | interesjournals.orginteresjournals.org |
| Calcined Marble Powder (CMP) | Negative | Negative | Negative | Spontaneous, Exothermic | |
| Cobalt Hydroxide-loaded Polystyrene | Negative | Positive | Positive | Spontaneous, Endothermic | tandfonline.com |
| Coffee Husk Activated Carbon | Negative | +33.487 | +202.30 | Spontaneous, Endothermic | hnue.edu.vn |
Elucidation of Adsorption Mechanisms
The mechanism of this compound adsorption is a complex process influenced by the properties of the adsorbent, the chemistry of the dye molecule, and the solution conditions, particularly pH.
A primary factor governing the adsorption of the anionic RR 195 dye is the surface charge of the adsorbent, which is dependent on the solution's pH. deswater.com The point of zero charge (pHₚzc) of an adsorbent is the pH at which its surface has a net neutral charge. At a pH below the pHₚzc, the adsorbent surface becomes positively charged, leading to strong electrostatic attraction with the negatively charged sulfonate groups (-SO₃⁻) of the RR 195 molecule. bohrium.comunlp.edu.ar Consequently, the highest removal efficiency for RR 195 is often achieved in acidic conditions, typically at a pH of 1.0 or 2.0. deswater.combohrium.com
For example, the adsorption of RR 195 onto dimethylamine-modified lotus leaf powder was highest at pH 2.0, with electrostatic interactions identified as the main contributing force. bohrium.com Similarly, studies on cross-linked chitosan/oxalic acid hydrogels showed maximum removal at pH 4, with Fourier Transform Infrared (FTIR) spectroscopy confirming electrostatic interactions between the protonated amino groups of the chitosan and the dye molecules. bohrium.com
Oxidative and Reductive Degradation Processes
Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species, such as hydroxyl radicals (•OH), upon light irradiation. These radicals can effectively degrade complex organic molecules like this compound into simpler, less harmful compounds. nih.gov
Research into the photocatalytic degradation of this compound has focused on developing more efficient catalysts that can function under various light sources, including natural sunlight.
TiO₂-based Photocatalysts : Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its stability, low cost, and effectiveness. mdpi.com Studies using commercial Degussa P25 TiO₂ have shown that it can effectively degrade RR 195 under UV light, with degradation increasing with higher catalyst loading and decreasing with higher initial dye concentration. wordpress.comscientific.net The process is most effective in acidic conditions. wordpress.com A study using mesoporous anatase/brookite TiO₂ nanoparticles demonstrated complete degradation of RR 195 within 15 minutes under UV-A irradiation at optimal conditions. researchgate.net Furthermore, TiO₂ has been incorporated into electrospun polymer fibers. A blend of Poly(butylene adipate-co-terephthalate)/Poly(lactic acid) with TiO₂ achieved 24.0% degradation of RR 195, which was significantly enhanced to 64.0% when combined with iron oxide (Fe₃O₄), demonstrating synergistic effects. mdpi.com
Bismuth Sulfide (B99878) Composites : No specific research findings on the application of bismuth sulfide composites for the degradation of this compound were available in the consulted sources.
Ag-doped Metal Oxides : Doping metal oxides with noble metals like silver (Ag) can enhance photocatalytic activity by improving charge separation and extending light absorption into the visible spectrum. nih.govrsc.org Ag-doped Zinc Oxide (Ag/ZnO) thin films have been successfully utilized for the photodegradation of a synthetic textile wastewater containing RR 195. researchgate.net A novel nanocomposite, Ag-doped Fe-ZSM-5@TiO₂, has shown remarkable efficiency, achieving about 98% degradation of RR 195 under natural sunlight. nih.govnih.gov The optimal conditions for this catalyst were found to be a pH of 3 and a catalyst concentration of 400-500 mg/L. nih.govnih.gov The enhanced performance is attributed to the silver particles trapping electrons, which facilitates the separation of electron-hole pairs and increases the production of reactive radicals on the catalyst surface. nih.gov
| Photocatalyst | Light Source | Degradation Efficiency | Optimal Conditions | Source |
|---|---|---|---|---|
| Anatase/Brookite TiO₂ | UV-A | Complete degradation in 15 min | Dye: 50 mg/L, Catalyst: 2,000 mg/L | researchgate.net |
| PBAT/PLA/TiO₂-R/Fe₃O₄ Fiber | UV-A/UV-B | 64.0% in 24 hours | 10% TiO₂, 1% Fe₃O₄, pH 7.0 | mdpi.com |
| Ag-doped ZnO Thin Films | Not Specified | Effective degradation | Not Specified | researchgate.net |
| Ag-doped Fe-ZSM-5@TiO₂ | Sunlight | ~98% in 120 min | pH 3, Catalyst: 400 mg/L, Dye: 50 mg/L | nih.govnih.gov |
| TiO₂ (Degussa P25) | UV | High reactivity, > Alizarin Cyanine Green G | Acidic pH (e.g., 4) | wordpress.comscientific.net |
Influence of Operational Variables on Degradation Efficiency (e.g., Catalyst Loading, Initial Dye Concentration, Solution pH)
The efficiency of the photocatalytic degradation of this compound (also known as Reactive Red 195 or RR195) is significantly dependent on several key operational variables. These include the amount of photocatalyst used (catalyst loading), the initial concentration of the dye in the water, and the pH of the solution. wordpress.commdpi.com
Catalyst Loading: The concentration of the photocatalyst, such as titanium dioxide (TiO2), plays a crucial role. wordpress.com Initially, increasing the catalyst loading generally enhances the degradation rate because more active sites are available on the catalyst surface for photon absorption and the generation of reactive oxygen species. nih.govacs.org However, beyond an optimal concentration, the degradation efficiency may level off or even decrease. This can be due to increased turbidity of the solution, which scatters the UV light and prevents it from penetrating the solution to activate the catalyst particles. nih.gov For example, in one study, the catalyst concentration was varied from 100 to 500 mg/L, with the observation that dye discoloration efficiency improved as the loading increased up to an optimal point. nih.gov Another study found that for a 50 mg/L initial dye concentration, a catalyst loading of 2,000 mg/L of anatase/brookite TiO2 led to complete degradation within 15 minutes under UV-A irradiation. researchgate.net
Initial Dye Concentration: The initial concentration of this compound is another critical factor. wordpress.com Generally, the rate of degradation decreases as the initial dye concentration increases. wordpress.comnih.govd-nb.info At lower concentrations, there are sufficient active sites on the catalyst for the dye molecules. However, at higher concentrations, more dye molecules are adsorbed onto the catalyst surface. This can hinder the penetration of UV light to the catalyst surface, reducing the formation of hydroxyl radicals and thus lowering the degradation efficiency. nih.gov For instance, one study reported that with a TiO2 catalyst, a 92% degradation of RR195 was achieved at a 20 mg/L concentration, which dropped to 78% when the concentration was increased to 100 mg/L. wordpress.com Similarly, another investigation showed the highest removal rates at a dye concentration of 25 mg/L, with reduced performance at 150 mg/L. nih.gov
Solution pH: The pH of the aqueous solution significantly affects the surface charge of the photocatalyst and the dye molecule itself, thereby influencing the adsorption of the dye onto the catalyst surface. wordpress.comnih.gov For TiO2, the point of zero charge (pzc) is around pH 6.4. nih.gov Below this pH, the catalyst surface is positively charged, while above it, the surface is negatively charged. This compound is an anionic dye, meaning it carries a negative charge in solution. nih.gov Consequently, acidic conditions (low pH) are generally favorable for the degradation of this compound, as the positively charged catalyst surface promotes the adsorption of the negatively charged dye molecules, leading to higher degradation efficiency. wordpress.comnih.gov Studies have consistently shown that the maximum degradation of RR195 occurs in acidic mediums. One study observed 86% degradation at pH 4, which decreased to 65% at pH 10. wordpress.com Another study identified an optimal pH of 3 for achieving approximately 98% dye photodecomposition. nih.gov
Influence of Operational Variables on Photocatalytic Degradation of this compound
| Operational Variable | Condition | Observed Effect on Degradation Efficiency | Reference |
|---|---|---|---|
| Catalyst Loading (A/B TiO2) | 2,000 mg/L | Complete degradation achieved within 15 min for a 50 mg/L dye solution. | researchgate.net |
| Catalyst Loading (TiO2) | Increased from 0.5 to 1.5 gm/L | Degradation increases with catalyst concentration for 100 mg/L dye solution. | wordpress.com |
| Catalyst Loading (Fe-ZSM-5@TiO2-Ag) | Increased from 100 to 300 mg/L | Enhanced initial discoloration rate until an optimal value is reached. | nih.gov |
| Initial Dye Concentration (TiO2) | 20 mg/L vs. 100 mg/L | Degradation efficiency decreased from 92% to 78%. | wordpress.com |
| Initial Dye Concentration (Fe-ZSM-5@TiO2-Ag) | Increased from 25 to 150 mg/L | Photodegradation percentage was reduced at higher concentrations. | nih.gov |
| Initial Dye Concentration (RR-195) | 20 µmol L−1 vs. 80 µmol L−1 | Maximum photodegradation was 98.6% and 85.9%, respectively. | colab.ws |
| Solution pH (TiO2) | pH 4 vs. pH 10 | Degradation efficiency was higher at pH 4 (86%) compared to pH 10 (65%). | wordpress.com |
| Solution pH (Fe-ZSM-5@TiO2-Ag) | Optimal at pH 3 | Achieved about 98% photodecomposition. | nih.gov |
| Solution pH (MIL-53(Fe)/Fe3O4@TiO2) | Optimal at pH 3 | Achieved 84% degradation. | nih.gov |
Reaction Kinetics and Mechanistic Pathways of Photodegradation
Reaction Kinetics: The photocatalytic degradation of this compound is frequently described by pseudo-first-order kinetics. wordpress.com This model suggests that the reaction rate is directly proportional to the concentration of the dye when the catalyst concentration is in excess. However, some studies have also reported that the degradation can follow a second-order reaction model under certain conditions, such as during electrolyte-assisted electrochemical processes. jcsp.org.pk The Langmuir-Hinshelwood kinetic model is also used to describe the relationship between the initial degradation rate and the initial concentration of the dye, which accounts for the adsorption of the dye onto the catalyst surface. nih.gov One study found that the degradation order was Reactive Red 195 > Reactive Black 5 > Alizarin Cyanine Green G, attributing the faster degradation of RR195 to its higher sorption on the TiO2 surface. wordpress.com
Mechanistic Pathways: The fundamental mechanism of photocatalysis involves the activation of a semiconductor catalyst, like TiO2, by photons with energy equal to or greater than its bandgap. wordpress.comacs.org This process creates electron-hole pairs (e⁻/h⁺). acs.orgresearchgate.net
Generation of Reactive Species: The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents. They can directly oxidize the adsorbed dye molecules. More importantly, they can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). acs.org
Role of Oxygen: The electrons (e⁻) in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radical anions (•O₂⁻). These can further react to produce other reactive oxygen species, including hydroxyl radicals, which are potent, non-selective oxidants. wordpress.com
Dye Degradation: The highly reactive hydroxyl radicals are the primary species responsible for the degradation of this compound. acs.org They attack the complex aromatic structure of the azo dye, leading to the cleavage of the chromophoric azo bond (-N=N-). This initial step results in the decolorization of the solution. Subsequent attacks by the radicals lead to the opening of the aromatic rings and the progressive mineralization of the dye into simpler, less harmful inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and mineral acids. acs.orgresearchgate.net
Photoreactor Design and Performance Optimization
The design of the photoreactor is critical for maximizing the efficiency of the photocatalytic degradation of this compound. An effective photoreactor ensures uniform distribution of light, catalyst, and reactants.
Lab-Scale Reactor Designs:
A lab-made photoreactor constructed from a medium-density fiber (MDF) box with dimensions of 13 cm in height, 30 cm in length, and 20 cm in width has been used to study RR-195 degradation. This reactor was equipped with four low-pressure mercury lamps, each with a power of 6 W. colab.ws
Another system, the Ultraviolet Technology of Australasia (UVTA) model LC-20, has been employed for photochemical degradation studies. This reactor has a total volume of 585 ml and uses a fixed low-pressure mercury lamp (60W, emitting at 253.7 nm). The liquid flows through activated fluoropolymer (AFP840) tubing, which is transparent and chemically inert, ensuring efficient irradiation. unpas.ac.id
Performance Optimization: Performance optimization involves manipulating operational parameters to achieve the highest degradation rate. For the lab-made photoreactor with four 6W lamps, a multivariate study showed that irradiation time and power had the most significant effects on degradation efficiency. colab.ws Using this system, solutions of RR-195 at concentrations of 20 and 80 µmol L⁻¹ achieved maximum photodegradation percentages of 98.6% and 85.9%, respectively, after only 4.5 minutes of irradiation in the presence of hydrogen peroxide. colab.ws For the UVTA photoreactor, complete decolorization of a 100 mg/L dye solution was achieved in a relatively short time of 20-30 minutes. unpas.ac.id Optimization studies focus on finding the ideal combination of factors like catalyst loading, dye concentration, pH, and light intensity to maximize the process efficiency. mdpi.comresearchgate.net
Electrochemical Oxidation for Dye Transformation
Electrode Material Selection and System Configuration (e.g., Graphite (B72142) Electrodes)
The choice of electrode material is a determining factor in the efficiency and mechanism of the electrochemical oxidation of this compound. The ideal anode material should have high electrocatalytic activity for pollutant degradation, high oxygen evolution overpotential, and excellent stability.
Graphite Electrodes: Graphite electrodes are commonly used for the electrochemical oxidation of RR195 due to their effectiveness and relatively low cost. ajbls.comajbls.comresearchgate.net Studies have demonstrated high color removal efficiency using graphite as both the anode and cathode in an electrochemical reactor. ajbls.comresearchgate.net
Mixed Metal Oxide (MMO) Coated Titanium Electrodes: Another advanced option involves using dimensionally stable anodes (DSAs), such as titanium electrodes coated with mixed metal oxides. One study utilized a RuO₂/IrO₂/TaO₂ coated titanium electrode as the anode. researchgate.net These materials are known for their high electrocatalytic properties and stability under aggressive electrochemical conditions.
System Configuration: A typical electrochemical reactor consists of an anode and a cathode placed in parallel within the dye solution. A supporting electrolyte is added to increase the conductivity of the solution, and a DC power supply is used to apply a constant current (galvanostatic operation). ajbls.com The contents are usually mixed with a magnetic stirrer to ensure mass transport of the dye molecules to the electrode surface. ajbls.com
Electrochemical Reaction Mechanisms and Efficiency
The electrochemical degradation of this compound can proceed through two main pathways: direct and indirect oxidation.
Direct Oxidation: Dye molecules are first adsorbed onto the anode surface and are then destroyed by direct electron transfer to the anode.
Indirect Oxidation: This is often the dominant pathway, especially in the presence of certain electrolytes like sodium chloride (NaCl). ajbls.com Strong oxidizing species are generated in the bulk solution, which then degrade the dye molecules. When NaCl is used as the electrolyte, chloride ions (Cl⁻) are oxidized at the anode to form active chlorine species such as chlorine gas (Cl₂), hypochlorous acid (HOCl), and hypochlorite (B82951) ions (OCl⁻). jcsp.org.pkajbls.comresearchgate.net These species are powerful oxidizing agents that effectively break down the complex dye structure. ajbls.comresearchgate.net Hypochlorous acid, in particular, has a high oxidation potential and is very effective in acidic to neutral media. ajbls.comresearchgate.net
Efficiency: The electrochemical method has proven to be highly effective.
Using graphite electrodes and NaCl as the electrolyte, a color removal of 93.85% to 94% has been achieved. ajbls.com
With RuO₂/IrO₂/TaO₂ coated titanium anodes and NaCl, a maximum color removal of 94% was reported. researchgate.net
Studies comparing different electrolytes (NaCl, Na₂SO₄, NaNO₃) consistently find that NaCl is the most effective due to the generation of active chlorine species. ajbls.comajbls.comresearchgate.net In one case, NaCl, Na₂SO₄, and NaNO₃ yielded dye removal efficiencies of 98%, 84%, and 77%, respectively. iwaponline.com
Optimization of Electrochemical Parameters (e.g., Current Density, Electrolyte Concentration, pH)
To maximize the efficiency of the electrochemical degradation of this compound, several operational parameters must be optimized.
Current Density: Current density directly influences the rate of generation of oxidizing species at the anode. Increasing the current density generally increases the removal rate up to an optimal point. ajbls.com Beyond this point, the efficiency may decrease due to the promotion of side reactions like oxygen evolution, which consumes energy without contributing to dye degradation. ajbls.com For RR195 degradation with graphite electrodes, the removal rate increased with current density up to 20 mA/cm², achieving 93.85% removal. ajbls.com Another study using titanium electrodes found an optimal current density of 25 mA/cm². researchgate.net
Electrolyte Concentration: The concentration of the supporting electrolyte affects the solution's conductivity and the rate of indirect oxidant generation. For NaCl, an optimal concentration is required to produce sufficient active chlorine. Studies have identified an optimal NaCl concentration of 0.075% (w/v) or 0.075 M for treating RR195. researchgate.netajbls.com
pH: The solution pH is a critical parameter as it affects the form of the active oxidizing species and the surface charge of the dye. For instance, the equilibrium between hypochlorous acid (HOCl) and hypochlorite (OCl⁻) is pH-dependent. While some studies found maximum removal at neutral pH 7, others reported optimal performance in acidic conditions, such as pH 5 or pH 3, where the more potent HOCl is the dominant species. jcsp.org.pkresearchgate.netajbls.com
Optimization of Electrochemical Parameters for this compound Degradation
| Parameter | Electrode Material | Optimal Condition | Resulting Removal Efficiency | Reference |
|---|---|---|---|---|
| Current Density | Graphite | 3.75 mA/cm² | 94% color removal. | ajbls.com |
| Current Density | Graphite | 20 mA/cm² | 93.85% color removal. | ajbls.com |
| Current Density | RuO₂/IrO₂/TaO₂ Coated Ti | 25 mA/cm² | 94% color removal. | researchgate.net |
| Electrolyte (NaCl) Conc. | Graphite | 0.075% | 94% color removal. | ajbls.com |
| Electrolyte (NaCl) Conc. | RuO₂/IrO₂/TaO₂ Coated Ti | 0.075 M | 94% color removal. | researchgate.net |
| Electrolyte (NaCl) Conc. | Not Specified | 1.5 g/L | 95.4% decomposition. | jcsp.org.pkresearchgate.net |
| Solution pH | Graphite | 7 | 93.85% color removal. | ajbls.com |
| Solution pH | RuO₂/IrO₂/TaO₂ Coated Ti | 5 | Maximum efficiency achieved. | researchgate.net |
| Solution pH | Not Specified | 3 | 95.4% degradation efficiency. | jcsp.org.pk |
Biological Degradation and Bioremediation Approaches
Biological degradation offers an environmentally friendly and cost-effective alternative to traditional physicochemical methods for treating textile effluents containing azo dyes like this compound. This approach utilizes the metabolic capabilities of microorganisms to decolorize and break down the complex dye molecules into simpler, less toxic compounds.
Microbial Strain Isolation and Characterization for Decolorization
A critical first step in developing effective bioremediation strategies is the isolation and characterization of microbial strains with a high capacity for dye decolorization. Several bacterial species have been identified as potent decolorizers of this compound and other azo dyes.
Enterococcus faecalis : A promising bacterial strain, Enterococcus faecalis YZ66, was isolated from a dye waste area and demonstrated high efficiency in decolorizing Reactive Red 195. researchgate.netnih.gov This strain achieved 99.5% decolorization of a 50 mg/L dye solution within a remarkably short period of one and a half hours under static anoxic conditions. researchgate.netnih.gov The optimal conditions for this rapid decolorization were found to be a pH of 5.0 and a temperature of 40°C. researchgate.netnih.gov Studies have shown that the decolorization is a result of biodegradation rather than just adsorption. researchgate.net Enterococcus faecalis has also been noted for its ability to produce azoreductase, an enzyme crucial for breaking down azo dyes. asm.orgresearchgate.net
Rhodopseudomonas palustris : The photoheterotrophic bacterium Rhodopseudomonas palustris 51ATA, isolated from a lake, has shown the ability to use the sulphonated azo dye Reactive Red 195 as a source of carbon and energy. academicjournals.orgresearchgate.net This strain can completely degrade and mineralize the dye under anaerobic conditions in the presence of light. academicjournals.org The presence of a co-substrate was found to enhance the rate of decolorization and degradation by promoting bacterial growth. academicjournals.org Research indicates that R. palustris is a key degrading bacterium in photosynthetic microbial communities, with functional genes related to carbohydrate metabolism and catalytic activity playing a significant role. nih.gov
Staphylococcus hominis : While specific studies on Staphylococcus hominis and this compound are limited, research on similar azo dyes highlights its potential. For instance, Staphylococcus hominis RMLRT03 has been identified as an effective degrader of Acid Orange, achieving significant decolorization at pH 7.0 and 35°C. ncsu.edunih.govnih.govinformaticsjournals.co.in The addition of glucose and yeast extract as co-substrates enhanced its decolorizing ability. nih.govnih.govinformaticsjournals.co.in Another strain, Staphylococcus hominis subsp. hominis DSM 20328, effectively decolorized and degraded CI Reactive Red 195-A within 6 hours under optimized conditions. researchgate.net This suggests that Staphylococcus species possess the enzymatic machinery necessary for azo dye degradation and could be effective for treating effluents containing this compound.
Table 1: Microbial Strains for this compound Decolorization
| Microbial Strain | Optimal pH | Optimal Temperature (°C) | Decolorization Efficiency | Key Findings |
|---|---|---|---|---|
| Enterococcus faecalis YZ66 | 5.0 | 40 | 99.5% within 1.5 hours | Rapid decolorization under static anoxic conditions. researchgate.netnih.gov |
| Rhodopseudomonas palustris 51ATA | Neutral | 30-35 | Complete degradation | Utilizes dye as a carbon source under anaerobic conditions with light. academicjournals.orgresearchgate.net |
| Staphylococcus hominis RMLRT03 | 7.0 | 35 | High (on Acid Orange) | Decolorization enhanced by co-substrates. nih.govnih.govinformaticsjournals.co.in |
| Staphylococcus hominis subsp. hominis DSM 20328 | 7.0 | 37 | 97% within 24 hours | Effective on Reactive Red 195-A. researchgate.net |
Enzymatic Mechanisms of Azo Bond Cleavage (e.g., Azoreductase)
The primary mechanism for the bacterial decolorization of azo dyes is the enzymatic cleavage of the azo bond (-N=N-). frontiersin.org This reductive process is catalyzed by enzymes known as azoreductases. frontiersin.orgresearchgate.net
Azoreductases are typically flavin-dependent enzymes that transfer electrons from a donor, such as NADH or NADPH, to the azo dye, which acts as the electron acceptor. frontiersin.orgmdpi.com This transfer of electrons leads to the reductive cleavage of the azo bond, resulting in the formation of colorless aromatic amines. frontiersin.orgresearchgate.net The process generally occurs under anaerobic or microaerophilic conditions, as oxygen can compete with the azo dye for electrons, thereby inhibiting the azoreductase activity. researchgate.netenvirobiotechjournals.com
In the case of this compound, the action of azoreductase breaks the molecule into smaller aromatic amine intermediates. frontiersin.orgresearchgate.net These enzymes can be located either intracellularly or extracellularly. frontiersin.org For instance, in Enterococcus faecalis, azoreductase activity has been well-documented and is considered a key factor in its dye-degrading capabilities. asm.orgcaister.com Similarly, Rhodopseudomonas palustris utilizes azoreductase for the breakdown of azo dyes. researchgate.net While the primary decolorizing enzyme is azoreductase, other enzymes like laccase and lignin (B12514952) peroxidase can also be involved in the further degradation of the resulting aromatic amines. frontiersin.org
Metabolic Pathways and Intermediate Product Characterization in Aqueous Systems
Following the initial cleavage of the azo bond by azoreductase, the resulting aromatic amines undergo further degradation through various metabolic pathways. The characterization of these intermediate and final products is crucial to ensure the complete mineralization of the parent dye and to assess the detoxification of the effluent.
For this compound, studies involving various bacterial strains have identified several intermediate and final degradation products.
Degradation by Enterococcus faecalis YZ66 : Gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products of Reactive Red 195 by E. faecalis YZ66 revealed the formation of low molecular weight aromatic compounds. sciensage.info These included phthalic acid, a desulfonated product with an aromatic ring, and trihydroxy-1-naphthalene. sciensage.info The formation of naphthalene (B1677914) as a final product has also been reported. sciensage.info High-performance liquid chromatography (HPLC) analysis showed distinct peaks for the degradation products that were different from the parent dye, confirming the biotransformation. sciensage.info
Degradation by Rhodopseudomonas palustris 51ATA : The biodegradation of Reactive Red 195 by R. palustris 51ATA was monitored using Fourier Transform Infrared (FTIR) spectroscopy and HPLC. academicjournals.org These analyses confirmed the complete mineralization of the toxic aromatic ring system of the dye. academicjournals.org
Degradation by Staphylococcus hominis : GC-MS analysis of the biodegradation products of CI Reactive Red 195-A by Staphylococcus hominis subsp. hominis DSM 20328 identified several metabolites, including naphthalene, naphthalen-1-ol, 1, 3, 5 triazinan-2-one, α-ketoglutaric acid, aniline, and benzene (B151609). researchgate.net Another study using papaya peels for degradation, which involves enzymatic action, identified benzene acetic acid, 2-Methoxy-4-vinylphenol, and 3, 5-bis (1, 1-Dimethylethyl) phenol (B47542) as metabolites of Reactive Red-195. tandfonline.comresearchgate.net
The general pathway involves the initial anaerobic cleavage of the azo bond to form aromatic amines. Subsequently, under aerobic conditions, these amines can be further broken down through ring-opening reactions, eventually leading to complete mineralization into carbon dioxide and water. mdpi.com
Table 2: Identified Metabolites from this compound Degradation
| Degrading Agent/Organism | Analytical Method | Identified Intermediate/Final Products |
|---|---|---|
| Enterococcus faecalis YZ66 | GC-MS, HPLC | Phthalic acid, desulfonated aromatic compound, trihydroxy-1-naphthalene, naphthalene. sciensage.info |
| Rhodopseudomonas palustris 51ATA | FTIR, HPLC | Complete mineralization of the aromatic ring system. academicjournals.org |
| Staphylococcus hominis subsp. hominis DSM 20328 | GC-MS | Naphthalene, naphthalen-1-ol, 1, 3, 5 triazinan-2-one, α-ketoglutaric acid, aniline, benzene. researchgate.net |
| Papaya Peels (Enzymatic) | GC-MS | Benzene acetic acid, 2-Methoxy-4-vinylphenol, 3, 5-bis (1, 1-Dimethylethyl) phenol. tandfonline.comresearchgate.net |
Process Optimization for Bioremediation Efficiency
The efficiency of microbial degradation of this compound is significantly influenced by various physicochemical parameters. Optimizing these factors is essential for developing robust and effective bioremediation processes.
pH : The pH of the medium affects both the growth of the microorganisms and the activity of their decolorizing enzymes. For Enterococcus faecalis YZ66, the optimal pH for the decolorization of Reactive Red 195 was found to be 5.0, although significant decolorization also occurred in the pH range of 6 to 8. researchgate.netnih.govsciensage.info Rhodopseudomonas palustris generally shows optimal decolorization at a neutral or slightly alkaline pH. For many bacterial strains, the optimal pH for dye decolorization lies between 6.0 and 8.0. researchgate.net
Temperature : Temperature is another critical factor that influences microbial metabolism and enzyme kinetics. The optimal temperature for decolorization by Enterococcus faecalis YZ66 was 40°C. researchgate.netnih.gov Rhodopseudomonas palustris exhibits high enzyme activity in the range of 30-40°C. Many studies report optimal decolorization temperatures for various bacteria between 25°C and 40°C. researchgate.net
Anoxic Conditions : The reductive cleavage of the azo bond by azoreductase is most efficient under anoxic or anaerobic conditions. researchgate.netnih.gov Oxygen acts as a preferential electron acceptor, inhibiting the enzymatic reduction of the azo dye. ijrbs.in Therefore, maintaining static or microaerophilic conditions is often crucial for achieving high decolorization rates. researchgate.netnih.govmdpi.com For instance, Enterococcus faecalis YZ66 showed 99.5% decolorization under static anoxic conditions. researchgate.netnih.gov
Co-substrates : The presence of an additional carbon and nitrogen source, or co-substrate, can significantly enhance the rate of bioremediation. nih.govnih.govinformaticsjournals.co.in These co-substrates support microbial growth and provide the necessary reducing equivalents (NADH or NADPH) for the azoreductase reaction. Glucose and yeast extract are commonly used co-substrates that have been shown to improve the decolorization efficiency of various bacterial strains. nih.govnih.govinformaticsjournals.co.inmdpi.com
Table 3: Optimized Process Parameters for this compound Bioremediation
| Parameter | Optimal Range/Condition | Rationale |
|---|---|---|
| pH | 5.0 - 8.0 | Affects microbial growth and enzyme activity. researchgate.netnih.govsciensage.inforesearchgate.net |
| Temperature | 30 - 40°C | Influences metabolic rates and enzyme kinetics. researchgate.netnih.gov |
| Oxygen Level | Anoxic/Static/Microaerophilic | Promotes the reductive cleavage of the azo bond by azoreductase. researchgate.netnih.govijrbs.in |
| Co-substrates | Presence of glucose, yeast extract, etc. | Supports microbial growth and provides reducing equivalents for the enzymatic reaction. nih.govnih.govinformaticsjournals.co.inmdpi.com |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation and Quantification
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is a primary tool for quantifying the concentration of Acid Red 195 in solutions and monitoring its decolorization. The technique measures the absorption of ultraviolet and visible light by the dye molecule. The spectrum of this compound is characterized by distinct absorption bands that correspond to its electronic transitions.
The most prominent feature in the visible region is a broad absorption band with a maximum wavelength (λmax) around 517-547 nm, which is attributed to the π→π* transition within the chromophoric azo bond (-N=N-). researchgate.net The intensity of this peak is directly proportional to the dye concentration, forming the basis for quantitative analysis using the Beer-Lambert law. In the ultraviolet region, this compound exhibits multiple absorption peaks, typically located around 218 nm, 267 nm, and 330 nm. researchgate.net These absorptions are associated with the π→π* transitions within the aromatic rings of the molecule. researchgate.net
Changes in the UV-Vis spectrum, such as a decrease in the intensity of the main visible peak or shifts in the λmax, are indicative of the degradation or transformation of the dye. For instance, the disappearance of the peak at 517 nm suggests the cleavage of the azo bond, a key step in the decolorization process.
Table 1: UV-Vis Absorption Maxima of this compound
| Spectral Region | Absorption Maximum (λmax) | Corresponding Transition | Reference(s) |
| Visible | ~517-547 nm | π→π* (azo bond) | researchgate.net |
| Ultraviolet | ~330 nm | Aromatic Rings | researchgate.net |
| Ultraviolet | ~267 nm | Aromatic Rings | researchgate.net |
| Ultraviolet | ~218 nm | Aromatic Rings | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in the this compound molecule and for tracking chemical changes during degradation or adsorption processes. innovatechlabs.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of the compound. innovatechlabs.comresearchgate.net
The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its various structural components. Key peaks include those for O-H stretching (around 3400-3600 cm⁻¹), C-H stretching in aromatic rings, the C=C stretching of the aromatic rings, and the distinctive N=N stretching of the azo group. researchgate.net Furthermore, the presence of sulfonic acid groups (-SO₃H), which are characteristic of this reactive dye, can be identified by their specific stretching vibrations. researchgate.net
During degradation studies, changes in the FTIR spectrum can confirm the alteration of specific functional groups. For example, the disappearance or reduction in the intensity of the azo bond peak indicates its cleavage. researchgate.net Conversely, the appearance of new peaks, such as those for C=O or -COOH groups, can signify the formation of oxidation byproducts. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound Functional Groups
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| ~3400-3600 | O-H Stretching | Hydroxyl groups | researchgate.net |
| ~1600 | C=C Stretching | Aromatic rings | researchgate.net |
| ~1400-1500 | N=N Stretching | Azo group | researchgate.net |
| ~1000-1200 | S=O Stretching | Sulfonic acid groups | researchgate.net |
Chromatographic Techniques for Separation and Identification of Intermediates
Chromatographic methods are essential for separating the complex mixtures that can arise during the synthesis or degradation of this compound. These techniques allow for the isolation and subsequent identification of the parent dye, its isomers, and various reaction intermediates.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its degradation products. nih.gov The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). vscht.cz
For the analysis of this compound, a common approach involves using a C18 reversed-phase column. researchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.net
Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which allows for the monitoring of the eluent at multiple wavelengths. nih.gov The retention time, the time it takes for a specific compound to pass through the column, is a key parameter for identification. By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the presence of this compound can be confirmed. The area under the chromatographic peak is proportional to the concentration of the analyte, enabling quantitative analysis. researchgate.net HPLC has been successfully used to monitor the hydrolysis of Reactive Red 195, separating the original dye from its hydrolyzed forms. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used to identify volatile and semi-volatile organic compounds. While this compound itself is not directly amenable to GC-MS analysis due to its low volatility and thermal instability, this method is invaluable for identifying smaller, more volatile intermediates formed during its degradation. nih.govresearchgate.net
In a typical GC-MS analysis, the sample mixture is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). oup.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries.
For instance, during the reductive cleavage of this compound, one of the expected degradation products is 2-amino-1,5-naphthalenedisulfonic acid. nih.govresearchgate.net While this specific compound may require derivatization to increase its volatility for GC-MS analysis, other smaller aromatic or aliphatic intermediates can be directly identified. researchgate.net The technique has been widely used to identify degradation products such as phenolic compounds, quinones, and various organic acids in studies on the breakdown of azo dyes. researchgate.net
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound and to monitor the progress of its reactions. libretexts.orgoperachem.com The method involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. operachem.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). libretexts.org
As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. libretexts.org This differential movement results in the separation of the components into distinct spots. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. fujifilm.com
For this compound, TLC can be used to quickly check for the presence of the dye in a sample and to visually assess its purity by the presence of single or multiple spots. It is also a useful tool for monitoring the disappearance of the starting material and the appearance of products during a chemical reaction or degradation process. scispace.com The separated spots can be visualized under UV light if they are fluorescent or absorb UV radiation, or by using a staining reagent that reacts with the compounds to produce colored spots. operachem.com
Material Characterization Techniques for Adsorbents and Catalysts
The efficacy of adsorbents and catalysts in removing this compound is intrinsically linked to their material properties. Researchers utilize a variety of techniques to probe these characteristics.
X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases of materials. In the context of this compound removal, XRD is applied to characterize the structure of adsorbents and catalysts. For instance, in a study using calcined marble powder as an adsorbent, XRD analysis was performed to examine its crystalline structure. Similarly, the crystalline phases of adsorbents like bentonite (B74815) and sugarcane bagasse ash, both in their raw and acid-activated forms, were identified using XRD to understand the changes induced by activation processes. iwaponline.com The technique is also used to confirm the successful synthesis of hybrid catalysts, such as Bi2S3@ZrO2, by verifying their crystalline nature. ekb.eg In research involving granular ferric hydroxide (B78521) (GFH) for the removal of azo dyes, XRD is part of the characterization suite to determine the phase identification of this crystalline material. nih.gov Likewise, when using nanoscale zero-valent iron supported on activated carbon (nZVI-AC) for dye removal, XRD is employed to characterize the nanocomposite.
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology of adsorbents and catalysts. It provides high-resolution images that reveal details about surface texture, porosity, and particle shape, which are critical for understanding adsorption processes. For example, SEM has been used to observe the surface of calcined marble powder and chitosan (B1678972) particles as adsorbents for this compound. researchgate.net The technique has also been applied to examine the surface of modified soybean leaves and other low-cost adsorbents to assess their structural features. deswater.comresearchgate.net In catalyst research, SEM imaging was used to confirm the morphology of prepared Bi2S3@ZrO2 hybrids. ekb.eg Furthermore, SEM analysis is crucial for observing the surface of materials like granular ferric hydroxide (GFH) and nanoscale zero-valent iron on activated carbon (nZVI-AC) to understand their surface morphology in the context of dye removal. nih.gov
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM to provide elemental analysis of a material's surface. mdpi.comnih.govwikipedia.orgthermofisher.com This technique identifies the elemental composition and can map the distribution of elements on the adsorbent or catalyst surface. bruker.com In the study of this compound removal, EDS analysis of chitosan particles revealed that the interaction between the dye and the bio-sorbent is of an electrostatic nature. researchgate.net For nanocomposites like nZVI-AC, EDS is used to confirm the presence of key elements such as carbon, iron, and oxygen on the surface. The technique is also employed to analyze the elemental composition of materials like papaya peel biomass used for dye degradation. tandfonline.com
| Adsorbent/Catalyst | Elements Detected by EDS | Research Focus |
| Chitosan Particles | Presence of sulfur from RR-195 confirmed. | Electrostatic interaction with this compound. bohrium.com |
| nZVI-AC Nanocomposite | C, Fe, O | Confirmation of elemental composition. |
| Papaya Peel Biomass | Not specified | Elemental analysis of the biosorbent. tandfonline.com |
Zeta potential analysis is a technique used to measure the surface charge of particles in a suspension. srce.hrhoriba.com This measurement is critical for understanding the electrostatic interactions between the adsorbent/catalyst and the dye molecules in a solution. For this compound, which is an anionic dye, a positive surface charge on the adsorbent is generally favorable for removal. For example, the zeta potential of marble powder was measured before and after calcination. The raw marble powder had a negative zeta potential, leading to repulsive forces with the anionic dye, while the calcined marble powder exhibited a positive zeta potential, resulting in attractive forces and better adsorption. Similarly, zeta potential analysis of chitosan particles helped to reveal the electrostatic nature of the interaction with this compound. In studies involving other dyes, it has been shown that a positive surface charge on Fe-based composites promotes interaction with negatively charged azo dyes. mdpi.com
| Material | Zeta Potential (mV) | Condition | Implication for this compound Adsorption |
| Marble Powder (MP) | -20.060 | pH=9, T=25°C | Repulsive electrostatic forces, poor adsorption. |
| Calcined Marble Powder (CMP) | +22.040 | pH=9, T=25°C | Attractive electrostatic forces, better adsorption. |
The Brunauer-Emmett-Teller (BET) method is a key analytical technique for determining the specific surface area of a material. catalysis.blog A larger surface area often correlates with a higher number of active sites available for adsorption, thus enhancing the removal capacity for dyes like this compound. For instance, the BET surface area of adsorbents such as acid-activated bentonite and sugarcane bagasse ash was measured to evaluate the effect of the activation process. iwaponline.com It was observed that acid activation significantly increased the specific surface area of these materials. iwaponline.com In another study, the BET surface area of papaya peel biomass was determined to be 6.066 m²/g. tandfonline.com The technique is also used to characterize graphite (B72142) carbon nitride adsorbents and to confirm that surface functionalization of materials like Fe3O4 nanoparticles can lead to an enhanced surface area. acs.orgnih.gov
| Adsorbent | BET Surface Area (m²/g) | Key Finding |
| Raw Bentonite | 57.7 | - |
| Acid-activated Bentonite | 100.97 | Activation enhanced surface area. iwaponline.com |
| Raw SCBA | 4.94 | - |
| Acid-activated SCBA | 30.85 | Activation enhanced surface area. iwaponline.com |
| Papaya Peel Biomass | 6.066 | Characterization of a low-cost adsorbent. tandfonline.com |
| Fe3O4 | 46.66 | - |
| Fe3O4@BTCA | 72.35 | Functionalization enhanced surface area. nih.gov |
Zeta Potential Measurements
Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Computational chemistry and molecular modeling are powerful theoretical tools used to simulate and study chemical and biological systems at the molecular level. google.com These methods, which include quantum mechanics and classical mechanics approaches, provide deep insights into the interactions between molecules. kallipos.grorganica1.org In the context of this compound, these computational techniques can be used to model the adsorption process, predict the binding energy between the dye molecule and the adsorbent surface, and elucidate the reaction mechanisms at an atomic level. While specific computational studies focused solely on this compound were not prevalent in the initial search, the principles of these methods are widely applied in dye removal research. They can help in understanding the electronic structure of the dye, the nature of the active sites on the adsorbent or catalyst, and the thermodynamic and kinetic profiles of the removal process, thereby guiding the design of more efficient materials for water purification.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, enabling the prediction and interpretation of molecular properties and reaction mechanisms. In the study of dyes like this compound (also known as Reactive Red 195), DFT calculations provide insights into the molecule's electronic structure and reactivity.
Research has utilized conceptual DFT to investigate the photocatalytic degradation of Reactive Red 195. researchgate.net In one study, the B3LYP/6-31G* level of theory was employed to calculate reactivity descriptors for the dye molecule. researchgate.net The primary objective of these calculations was to identify the most probable sites on the this compound structure that would be susceptible to attack by hydroxyl (•OH) radicals, which are key reactive species in advanced oxidation processes. researchgate.net By combining the theoretical findings from DFT with experimental data from Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to predict the degradation mechanism. researchgate.net This integrated approach allows for a more complete understanding of how the complex dye molecule breaks down into smaller, simpler compounds. researchgate.net
Theoretical studies using DFT approximations have also been noted as complementary to experimental results in understanding adsorption mechanisms, for instance, in the interaction between dyes and adsorbent materials. researchgate.net The concepts of DFT are highly capable of interpreting and predicting the performance of molecules based on reactivity indexes and electronic properties. electrochemsci.org
Table 1: Application of DFT in Reactive Red 195 Degradation Study
| Research Objective | Computational Method | Level of Theory | Key Findings |
|---|---|---|---|
| Predict the mechanism of photocatalytic decolorization of Reactive Red 195. researchgate.net | Conceptual Density Functional Theory (DFT). researchgate.net | DFT/B3LYP/6-31G*. researchgate.net | Identified the reactive sites on the dye molecule for hydroxyl radical attack, helping to predict the degradation pathway. researchgate.net |
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) is a sophisticated simulation method that combines electronic structure calculations (ab initio) with classical molecular dynamics. uzh.chnih.gov This technique calculates the forces acting on atoms directly from electronic structure theory at each step of a simulation, allowing for the study of the dynamic evolution of a molecular system without pre-defined potential functions. nih.gov While specific AIMD studies focused solely on this compound are not prominent in the literature, the methodology offers significant potential for investigating its behavior at a molecular level.
The main challenge in applying AIMD to large biomolecules or complex dyes is the immense computational cost, which limits the size and timescale of the simulations. nih.gov However, the insights gained can be invaluable. For a compound like this compound, AIMD could be employed to simulate its dynamic interactions in an aqueous solution. This could reveal detailed information about its hydration shell, the influence of solvent on its conformation, and the dynamics of its interaction with other species, such as ions or molecules on a substrate. rsc.orgcopernicus.org
Furthermore, AIMD is a powerful tool for studying chemical reactions. uzh.ch It could be used to simulate the degradation process of this compound, providing a dynamic picture of bond-breaking and bond-forming events. It can also be used to investigate the excited state dynamics, which is crucial for understanding the photophysical properties and photostability of the dye. researchgate.net By simulating the system's behavior over time, AIMD can help elucidate complex mechanisms that are difficult to probe experimentally. uzh.ch
Table 2: Potential Applications of AIMD in this compound Research
| Research Area | Simulation Objective | Potential Insights |
|---|---|---|
| Solvation Dynamics | Simulate this compound in an explicit water solvent. rsc.org | Detailed structure of the hydration shell, hydrogen bonding network, and solvent effects on the dye's conformation. |
| Reaction Mechanisms | Model the degradation of this compound in the presence of reactive species (e.g., •OH radicals). uzh.ch | Step-by-step visualization of the reaction pathway, identification of transient intermediates, and calculation of reaction energy barriers. |
| Surface Interactions | Simulate the adsorption of this compound onto a surface (e.g., fabric, nanoparticle). | Nature of the binding forces, orientation of the adsorbed molecule, and dynamics at the solid-liquid interface. |
| Photophysics | Investigate the behavior of the molecule after light absorption by simulating excited state dynamics. researchgate.net | Understanding of photostability, energy dissipation pathways, and potential for photochemical reactions. |
Future Research Trajectories and Interdisciplinary Outlooks
Synergistic Integration of Multiple Remediation Technologies
The limitations of individual treatment processes, such as the production of secondary pollutants or incomplete mineralization, have spurred research into hybrid systems that combine multiple technologies. The goal is to create synergistic effects where the combined process is more effective than the sum of its parts. For Acid Red 195 and similar reactive dyes, several integrated approaches are showing significant promise.
A key area of development is the combination of adsorption with advanced oxidation processes (AOPs). Studies have demonstrated that the synergy between adsorption and photocatalysis can significantly enhance dye removal. For instance, using anatase/brookite TiO2 nanoparticles for the degradation of Reactive Red 195 (RR195), researchers found that the process was facilitated by the synergistic effects between initial adsorption of the dye onto the catalyst surface and its subsequent photocatalytic destruction. researchgate.net This dual-action mechanism ensures that dye molecules are concentrated at the site of radical generation, leading to faster and more complete degradation. researchgate.net
Hybrid systems coupling different AOPs are also a major focus. A composite system of UV/O3/PDS (ultraviolet/ozone/persulfate) was found to be highly effective for degrading Acid Red 73, a similar azo dye, achieving 97.61% degradation within 30 minutes. nih.gov The synergistic coefficient in this combined system was greater than 1, indicating a true enhancement of the degradation process. nih.gov Such findings suggest that a similar multi-oxidant approach could be highly effective for this compound. Other promising combinations include the Sono-Nano-Fenton process, which integrates ultrasound with a nano-Fenton reaction, and combinations of ozonation with biological treatment. nih.govmdpi.com
Furthermore, the integration of biological methods with physical or chemical processes is gaining traction. A two-stage process involving adsorption on activated carbon followed by enzymatic degradation has been shown to achieve up to 98% removal for certain dyes. mdpi.com Similarly, coupling immobilized enzymes like laccase with oxide support materials combines physical sorption with catalytic degradation in a single system. mdpi.com These integrated approaches not only improve removal efficiency but can also address a wider range of pollutants found in real textile wastewater.
| Hybrid System | Components | Observed Synergy/Benefit | Relevance for this compound |
| Adsorption-Photocatalysis | TiO2 nanoparticles + UV-A light | Adsorption concentrates dye molecules on the catalyst surface, enhancing photocatalytic degradation. researchgate.net | High potential for complete mineralization of RR195. researchgate.net |
| UV/Ozone/Persulfate (UV/O3/PDS) | UV light + Ozone + Persulfate | Generates multiple radical species (e.g., •OH, SO4•−), leading to rapid degradation and high synergistic coefficients. nih.gov | A promising AOP combination for recalcitrant azo dyes. |
| Immobilized Enzyme Systems | Laccase + Oxide Nanomaterials (e.g., TiO2-ZrO2-SiO2) | Simultaneous sorption and catalytic degradation of the dye on the material surface. mdpi.com | Offers a combined physical and biocatalytic removal pathway. |
| Adsorption-Enzymatic Degradation | Activated Carbon + Laccase-producing bacteria | Physical removal by adsorption followed by biological breakdown of the dye. mdpi.com | Potential for high removal efficiency and reduced sludge. mdpi.com |
Development of Sustainable and Economically Viable Methodologies
A critical trajectory for future research is the development of remediation technologies that are not only effective but also sustainable and economically viable. This involves a shift away from expensive chemicals and energy-intensive processes towards greener alternatives. researchgate.net A major focus is the use of low-cost, renewable bio-adsorbents derived from agricultural, industrial, or natural waste. Materials like chitosan (B1678972), algae, and various forms of biomass have been investigated as alternatives to commercial activated carbon for dye removal. mdpi.comfrontiersin.orgresearchgate.net Chitosan coacervated particles, for example, have been demonstrated as an effective and eco-friendly bio-adsorbent for the remediation of industrial wastewater containing Reactive Red 195. researchgate.net
Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is another cornerstone of sustainable treatment. researchgate.net Researchers have isolated bacterial strains, such as Klebsiella pneumoniae MW815592, capable of completely decolorizing RR195 within 42 hours under specific conditions. researchgate.net These biological methods are advantageous due to their low cost, minimal energy requirements, and the potential to completely mineralize dyes into non-toxic products like CO2 and water, thus avoiding the generation of hazardous sludge. mdpi.comresearchgate.net
A novel and environmentally safe technique involves the use of geopolymer cement to immobilize dye pollutants. Studies have successfully used geopolymer pastes made from industrial byproducts like fly ash and slag to solidify and stabilize Reactive Red 195, achieving 100% immobilization of the pollutant within the cement matrix. nih.govmdpi.com This method transforms hazardous liquid waste into a stable solid, preventing leaching and offering a practical disposal solution. nih.govmdpi.com
To ensure that these emerging technologies are truly sustainable, future work must incorporate comprehensive evaluations like Life Cycle Assessment (LCA). itrcweb.org An LCA framework considers the environmental impact of a technology from cradle to grave, including the energy and materials used for its implementation, operation, and decommissioning. itrcweb.org This holistic assessment is crucial for avoiding unintended environmental consequences and for guiding the development of genuinely eco-friendly and economically feasible solutions for treating this compound-contaminated effluent. eeer.org
| Sustainable Methodology | Principle | Key Advantages | Example related to this compound |
| Bio-adsorption | Use of natural, renewable materials to bind dye molecules. | Low cost, eco-friendly, readily available, reduces solid waste. mdpi.com | Chitosan coacervated particles used as a bio-sorbent for RR195. researchgate.net |
| Bioremediation | Use of microorganisms (e.g., bacteria) to degrade dyes. | Complete mineralization, low energy, no sludge production. researchgate.net | Klebsiella pneumoniae demonstrated to decolorize RR195. researchgate.net |
| Geopolymerization | Immobilization of pollutants within a geopolymer cement matrix. | Uses industrial waste (fly ash), prevents leaching, creates a stable solid. mdpi.com | Successful immobilization and solidification of RR195 in geopolymer pastes. nih.govmdpi.com |
Theoretical Predictions and Experimental Validation of Novel Processes
The integration of computational modeling and theoretical predictions with experimental work is accelerating the discovery and optimization of new treatment processes for this compound. These predictive tools allow researchers to understand complex degradation mechanisms at a molecular level and to efficiently design experiments, saving time and resources.
Response Surface Methodology (RSM) and associated statistical designs like the Box-Behnken design (BBD) are widely used to model and optimize process parameters. nih.gov For the photocatalytic degradation of RR195, RSM has been employed to evaluate the effects of variables such as catalyst loading, pH, and initial dye concentration. researchgate.netnih.gov These models can accurately predict the conditions needed to achieve maximum decoloration efficiency, with predictions showing a close match to actual experimental results. nih.gov For instance, one study predicted an 88.3% decoloration efficiency for RR195 under optimized conditions, which was confirmed by laboratory experiments. nih.gov
At a more fundamental level, quantum chemical methods like Density Functional Theory (DFT) and molecular dynamics simulations are providing unprecedented insights into reaction pathways. DFT calculations can identify the most likely sites on a dye molecule for radical attack, helping to elucidate degradation mechanisms. nih.gov In the synthesis of C.I. Reactive Red 195, DFT and ab initio molecular dynamics (AIMD) simulations were used to understand how intermediates aggregate and precipitate, a crucial step for process control and safety. acs.org Similarly, molecular dynamics modeling has been used to detail the adsorption process of hydrolyzed RR195 onto a cellulose (B213188) surface, providing precise information on adsorption kinetics and molecular interactions. researchgate.net
The development and validation of kinetic models are also crucial. Studies on the degradation of RR195 and similar dyes consistently develop kinetic models (e.g., pseudo-first-order) to describe the reaction rates under various conditions. nih.govmdpi.com These experimental and theoretical approaches are complementary: modeling predicts optimal conditions and mechanisms, while experimental validation confirms the predictions and provides real-world performance data. This iterative cycle of prediction and validation is essential for moving novel treatment processes from the laboratory to practical application.
| Modeling Technique | Application for this compound | Key Insight Provided | Validation |
| Response Surface Methodology (RSM) | Optimization of photocatalytic oxidation parameters (pH, catalyst load, H2O2 dosage). nih.gov | Predicts optimal conditions for maximum dye degradation and identifies significant variable interactions. researchgate.netnih.gov | Experimental trials confirm model predictions with high accuracy. nih.govcolab.ws |
| Molecular Dynamics (MD) Simulation | Modeling the adsorption of hydrolyzed RR195 onto cellulose surfaces. researchgate.net | Details the adsorption process, volume, kinetics, and interaction mechanisms at the molecular scale. researchgate.net | Complements experimental adsorption kinetic data. researchgate.net |
| Density Functional Theory (DFT) | Investigating intermediates during the synthesis of RR195. acs.org | Elucidates molecular stability, aggregation forces, and thermal properties of reaction intermediates. acs.org | Supports safety assessments and process optimization. acs.org |
| Kinetic Modeling | Describing the rate of adsorption or degradation of RR195. researchgate.net | Determines reaction order and rate constants, allowing for process design and comparison. | Fits experimental data from degradation or adsorption studies over time. |
Broader Environmental Engineering Implications of Dye Treatment Technologies
The research and development of advanced treatment technologies for dyes like this compound have significant and far-reaching implications for environmental engineering and public health. The textile industry is a major consumer of water and a significant source of industrial wastewater pollution. iwaponline.com The discharge of untreated, dye-laden effluent can have severe consequences, including reducing light penetration in aquatic ecosystems, which impairs photosynthesis, and introducing toxic, mutagenic, and carcinogenic compounds into the environment. nih.govresearchgate.net
The development of effective dye treatment technologies directly addresses these issues, contributing to the protection of aquatic ecosystems and the reduction of health risks associated with contaminated water sources. researchgate.net A major implication is the potential for water reclamation and reuse within the textile industry. eeer.org Advanced treatment systems that can completely mineralize dyes and remove other pollutants make it possible to implement closed-loop water systems or "zero liquid discharge" (ZLD) policies. This not only mitigates environmental pollution but also reduces the immense water footprint of textile manufacturing, a critical benefit in water-scarce regions.
Furthermore, the drive towards sustainable and low-cost treatment methods has broader implications for industrial practices. By proving the feasibility of using industrial byproducts (e.g., fly ash for geopolymers) or agricultural waste (for bio-adsorbents) to treat wastewater, this research promotes a circular economy model. mdpi.commdpi.com It encourages industries to view waste not as a liability but as a potential resource, fostering innovation in waste valorization.
Finally, the evolution from conventional treatment methods—which often simply transfer pollutants from a liquid to a solid phase (sludge)—to advanced degradation and mineralization technologies represents a paradigm shift in environmental management. nih.govmdpi.com This move towards destructive technologies that break down persistent organic pollutants into harmless substances is a critical step in achieving true environmental remediation and ensuring the long-term sustainability of industrial activities. Public understanding and trust, fostered by transparent research and communication, will be crucial for the widespread adoption of these innovative technologies. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
